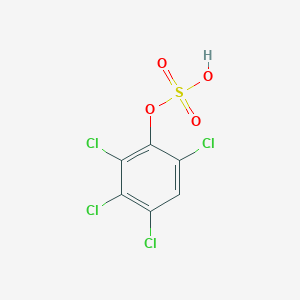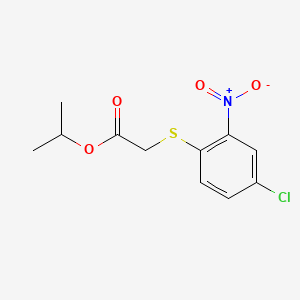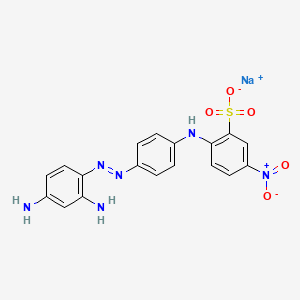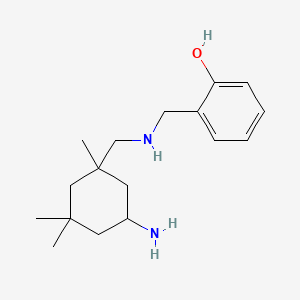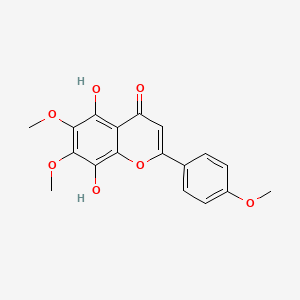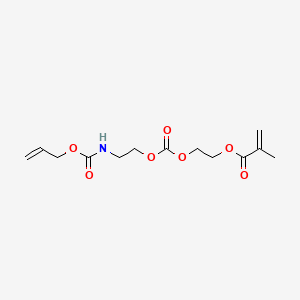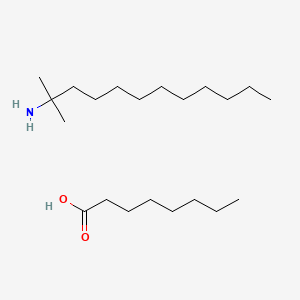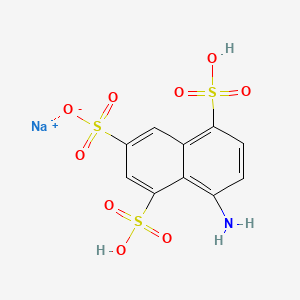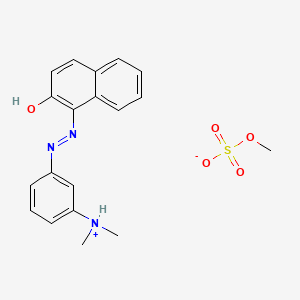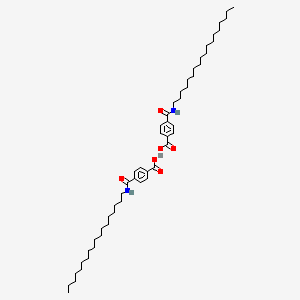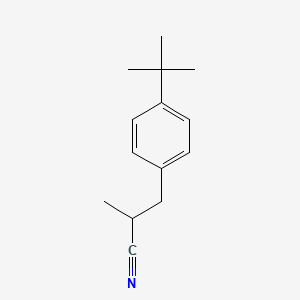
3-(p-tert-Butylphenyl)-2-methylpropiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-tert-Butylphenyl)-2-methylpropiononitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group through a propiononitrile chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile typically involves the alkylation of phenol with isobutene, followed by further reactions to introduce the nitrile group. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce p-tert-butylphenol . This intermediate can then undergo additional reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(p-tert-Butylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
3-(p-tert-Butylphenyl)-2-methylpropiononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(p-tert-Butylphenyl)-2-methylpropiononitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed study and characterization.
類似化合物との比較
Similar Compounds
Similar compounds include other tert-butylphenyl derivatives, such as p-tert-butylphenol and its various functionalized forms .
Uniqueness
What sets 3-(p-tert-Butylphenyl)-2-methylpropiononitrile apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness can be leveraged in applications where specific reactivity or stability is required.
特性
CAS番号 |
93981-80-7 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C14H19N/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9H2,1-4H3 |
InChIキー |
IJCFINYXARJUNJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


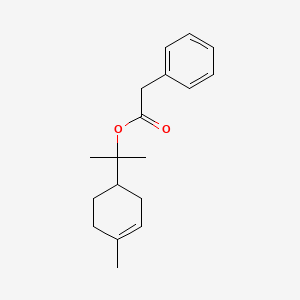
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
